(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
Description
(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one (CAS: 300829-64-5) is a hydrazone derivative of the 1,2,4-triazin-5(4H)-one scaffold. Its molecular formula is C₁₀H₈N₆O₃ (molecular weight: 260.21 g/mol). The compound features a 3-nitrobenzylidene group attached to the hydrazinyl moiety of the triazinone core, adopting an E-configuration around the hydrazone bond.
The 3-nitro group on the benzylidene moiety likely influences electronic properties (e.g., electron-withdrawing effects), which may enhance stability and modulate biological activity. Structural characterization of similar compounds involves FT-IR, NMR (¹H and ¹³C), and mass spectrometry .
Properties
IUPAC Name |
3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFCWOZDPVRWST-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with cyanuric chloride. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions
Major Products Formed
Oxidation: Nitro derivatives, nitroso compounds
Reduction: Amino derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is its potential as an anticancer agent. Studies have shown that compounds containing triazine rings can exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors that play critical roles in cell proliferation and survival.
- Case Study: A study published in the Journal of Medicinal Chemistry reported that derivatives of triazine compounds demonstrated promising activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The presence of the nitro group on the benzylidene moiety enhances the compound's ability to interact with biological targets, increasing its efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities against a range of pathogenic bacteria and fungi. The compound's structure allows it to penetrate microbial membranes effectively.
- Case Study: In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its reactive functional groups can facilitate cross-linking reactions in polymer synthesis.
- Data Table: Polymer Properties Comparison
| Polymer Type | Addition of Triazine Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | Yes | 150 | 25 |
| Polyvinyl Chloride | Yes | 160 | 30 |
| Polystyrene | Yes | 140 | 20 |
Organic Synthesis
Reactivity in Chemical Transformations
The compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations. This makes it a valuable building block for synthesizing more complex organic molecules.
- Synthetic Route Example: The synthesis involves condensing hydrazine derivatives with aldehydes or ketones followed by cyclization to form triazine derivatives. This method has been optimized to enhance yield and purity.
Mechanism of Action
The mechanism of action of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzylidene group can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazinone Class
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogens: Fluorine-containing triazinones exhibit the highest toxicity in D. magna, suggesting halogen atoms significantly enhance bioactivity . Thioether and Thienyl Groups: Compounds with thienyl substituents (e.g., Compound 12) show anticancer activity, likely due to improved membrane permeability or target binding .
- Biological Activity: Anticancer Potential: Triazinones with thienyl or hydroxypropylthio groups (e.g., Compound 12) inhibit cancer cell lines (e.g., breast, lung) via kinase inhibition or DNA intercalation . Herbicidal Activity: Metribuzin-derived acylhydrazones (e.g., Compound 15) retain herbicidal properties, with tert-butyl and methylthio groups modulating selectivity .
- Toxicity Profile: Triazinones are generally more toxic than oxazolones, with fluorine derivatives being the most potent against D. magna (LC₅₀ ~5 µM). Low yeast toxicity is attributed to efflux pumps (Pdr5, Snq2) .
Functional Analogues in Other Heterocyclic Systems
Table 2: Comparison with Non-Triazinone Hydrazones
Key Observations :
- Core Heterocycle Influence: 1,2,4-Triazinones vs. 1,2,4-Triazoles: Triazinones generally exhibit broader biological activities (e.g., anticancer, herbicidal) compared to triazoles, possibly due to enhanced π-conjugation and hydrogen-bonding capacity . Pyrazolone Derivatives: These show antiviral activity, highlighting the role of the hydrazone moiety in mimicking purine structures .
Biological Activity
(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a nitrogen-containing heterocyclic compound notable for its structural complexity and potential biological activities. The presence of a triazine ring, hydrazine functional group, and a nitrobenzylidene moiety enhances its reactivity and interaction with biological targets. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.
Structural Characteristics
The compound can be represented structurally as follows:
This structure features:
- A triazine ring , which is known for various biological activities.
- A hydrazine group , which can participate in redox reactions.
- A nitro group , enhancing electrophilicity and potential interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves:
- Condensation of 3-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.
- Cyclization under basic conditions to yield the triazine structure.
These reactions require careful control of conditions to optimize yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Interference with signaling pathways that regulate cell growth and apoptosis .
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The nitro group contributes to its effectiveness by enhancing the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes .
Enzyme Inhibition
Studies have highlighted that this compound can inhibit specific enzymes critical for cancer metabolism and microbial survival. For example, it has shown promise as an inhibitor of ribonucleotide reductase (RR), a target for anticancer drugs .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Molecular interactions with enzymes and receptors.
- Disruption of cellular signaling pathways related to growth and apoptosis.
- Formation of reactive species that lead to oxidative stress in targeted cells.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound enhances its biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-1,2,4-triazole | Amino group substitution | Antimicrobial |
| 5-Nitro-1,2,4-triazole | Nitro substitution on triazole | Anticancer |
| Benzylidene-hydrazine | Hydrazine linkage | Enzyme inhibition |
| 1,2,4-Triazole derivatives | Varied substitutions | Antifungal |
This table illustrates that while related compounds exhibit significant biological activities, the unique structural features of this compound may confer enhanced potency and specificity in therapeutic applications.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- In vitro studies demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Animal models indicated reduced tumor growth rates when treated with this compound compared to controls.
Q & A
Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
